Decyldimethylbenzylammonium
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Scientific Inquiry
Quaternary ammonium compounds (QACs) are a well-established class of cationic biocides and surfactants with a wide spectrum of antimicrobial activity. mdpi.com Their amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic cationic head, allows them to interact with cell membranes and interfaces, making them subjects of fundamental research in microbiology, environmental science, and materials science. nih.gov In scientific inquiry, QACs are utilized as essential components in a variety of applications, including as surfactants, softeners, dyes, and antiseptics. mdpi.com Their structural variability, which includes mono-, bis-, multi-, and poly-derivatives, allows for the tuning of their properties, making them highly prospective for the development of new materials and biocides. mdpi.com The ongoing research into QACs highlights their importance as a chemical class of emerging concern and interest, necessitating further study into their environmental behavior and interactions. nih.govacs.org
Historical Perspectives on Decyldimethylbenzylammonium Research
The historical development of this compound is intrinsically linked to the broader evolution of QACs in the early 20th century. Foundational work involved the quaternization of tertiary amines with alkyl halides to create these distinct molecular structures. The specific synthesis for compounds in the benzalkonium chloride family involves the reaction of an alkyldimethylamine with benzyl (B1604629) chloride. google.com
A pivotal moment in the history of these compounds was the 1935 report by Gerhard Domagk on benzalkonium chlorides, which became widely known as zephiran chlorides. ataman-chemicals.com This discovery initiated systematic research into the antimicrobial properties and practical applications of this class of QACs. By the 1940s, these compounds saw extensive use across various industries. Early commercial formulations were typically mixtures of different alkyl chain lengths, and this compound represents the ten-carbon (C10) homologue within this chemical family. Initial laboratory observations of their potent antimicrobial characteristics prompted extensive investigation, laying the groundwork for the large-scale manufacturing and widespread application that continues today.
Current Research Landscape and Emerging Trends Pertaining to this compound
Contemporary academic focus on this compound is multifaceted, spanning environmental science, physical chemistry, and biochemistry. A significant area of research involves its behavior as a cationic surfactant and its aggregation properties in aqueous solutions.
Physicochemical Studies: Detailed research has been conducted on the micellization of this compound chloride in water. Studies have used techniques like densitometry and conductivity to determine key parameters such as the critical micelle concentration (cmc) at various temperatures. researchgate.netacs.orggoogle.com.sg The cmc is a fundamental parameter that indicates the concentration at which surfactant monomers begin to form micelles. Research shows that the cmc value for this compound chloride exhibits a shallow minimum at around 35°C. researchgate.net These studies are crucial for understanding the thermodynamics of micellization, including the standard free energy, enthalpy, and entropy of the process. researchgate.netresearchgate.net
Environmental and Analytical Research: As with many QACs, this compound is considered an emerging contaminant. Consequently, research has focused on its environmental fate and remediation. It has been used as a model compound in studies investigating the removal of cationic surfactants from aqueous solutions using materials like activated carbon cloth. atamanchemicals.com Furthermore, significant research is dedicated to understanding its biodegradation pathways in microbial communities, with studies identifying various transformation products.
Biochemical and Synthetic Applications: In the field of biochemistry, recent in silico and in vitro studies have identified benzalkonium chlorides, including the C10 variant (this compound), as potent inhibitors of cholesterol biosynthesis. nih.gov Specifically, it was found to inhibit the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7). nih.gov In synthetic chemistry, the compound serves as an intermediate in the synthesis of various organic molecules and as a stabilizer in the formation of emulsions for novel drug delivery systems. atamanchemicals.com Emerging research also explores structure-activity relationships, investigating multicationic analogs of benzalkonium chloride to develop next-generation antimicrobial compounds with potentially enhanced properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl-decyl-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19/h11-13,15-16H,4-10,14,17-18H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARILQSOMYIQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048146 | |
| Record name | Decyldimethylbenzylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48185-25-7 | |
| Record name | Decyldimethylbenzylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048185257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyldimethylbenzylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECYLDIMETHYLBENZYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC4NPE7462 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Physicochemical Investigations of Decyldimethylbenzylammonium Aggregation Phenomena
Critical Micelle Concentration (CMC) Determination Methodologies
The critical micelle concentration (CMC) is a fundamental parameter that characterizes the concentration at which surfactant monomers begin to form micelles in a solution. mdpi.com The determination of the CMC for decyldimethylbenzylammonium can be accomplished through various analytical techniques that detect the abrupt changes in the physicochemical properties of the solution upon micelle formation. mdpi.comresearchgate.net
For this compound chloride, conductivity studies have been conducted over a range of temperatures, revealing a shallow minimum in the CMC values around 298.42 K. researchgate.net The degree of micelle ionization (α), which represents the fraction of counterions associated with the micelle, can also be estimated from the ratio of the slopes of the conductivity plot above and below the CMC. researchgate.netresearchgate.net It has been observed that for this compound chloride, the degree of ionization tends to increase with a rise in temperature. researchgate.net
Table 1: Critical Micelle Concentration (CMC) and Degree of Micelle Ionization (β) of this compound Chloride in Aqueous Solution at Various Temperatures Determined by Conductometry.
| Temperature (°C) | Temperature (K) | CMC (mol·kg⁻¹) | Degree of Ionization (β) |
| 15 | 288.15 | 0.0218 | 0.35 |
| 25 | 298.15 | 0.0207 | 0.38 |
| 35 | 308.15 | 0.0205 | 0.42 |
| 45 | 318.15 | 0.0209 | 0.46 |
| 55 | 328.15 | 0.0218 | 0.50 |
Data compiled from studies on decylbenzyldimethylammonium chloride. researchgate.net
Densitometry provides another valuable method for probing the micellization of this compound surfactants. researchgate.net This technique involves the precise measurement of the solution's density as a function of the surfactant concentration. Similar to conductometry, a break in the plot of density versus concentration is observed at the CMC. researchgate.net From density data, the apparent molar volumes of the monomeric and micellized surfactant can be estimated. researchgate.net Studies on this compound chloride have shown that the apparent molar volume of the surfactant increases upon micellization. researchgate.net This expansion is thought to be partly due to the release of water molecules from the hydration shells of the counterions during the aggregation process. researchgate.net
Spectroscopic and fluorimetric techniques offer sensitive methods for determining the CMC and probing the microenvironment of micelles. mdpi.comresearchgate.net These methods typically involve the use of probe molecules whose spectral properties (e.g., absorbance, fluorescence intensity, emission wavelength) are sensitive to the polarity of their surroundings. When micelles form, the hydrophobic probes partition into the nonpolar micellar core, leading to a significant change in their spectroscopic signals. mdpi.com
Commonly used probes include pyrene and methyl red. researchgate.net For instance, the fluorescence intensity of a probe can be monitored as a function of the this compound concentration. A sharp increase or shift in the fluorescence is observed at the CMC, corresponding to the probe's incorporation into the newly formed micelles. These methods are particularly useful for studying the aggregation behavior in systems where conductometric or densitometric measurements may be challenging.
Thermodynamics of this compound Micellization
The process of micellization is governed by thermodynamic principles, and understanding these driving forces is crucial for predicting and controlling the self-assembly of this compound. The primary thermodynamic parameters of interest are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. researchgate.net
The enthalpy of micellization (ΔH°mic) reflects the heat change associated with the formation of micelles from monomers. tainstruments.com It can be determined from the temperature dependence of the CMC using the van't Hoff equation or more directly by techniques like isothermal titration calorimetry (ITC). researchgate.netnih.gov For this compound surfactants, the enthalpy of micellization is often found to be temperature-dependent. researchgate.net The variation in standard enthalpy upon aggregation can be calculated using the Gibbs-Helmholtz equation. researchgate.net In many cases, the micellization of ionic surfactants is an endothermic process at lower temperatures, becoming less endothermic or even exothermic as the temperature increases. nih.gov This behavior is attributed to the complex interplay of hydrophobic interactions, electrostatic interactions, and changes in water structure upon micellization.
Table 2: Thermodynamic Parameters of Micellization for this compound Bromide in Aqueous Solution at 298.15 K.
| Parameter | Value | Unit |
| ΔG°mic | -28.9 | kJ·mol⁻¹ |
| ΔH°mic | -3.4 | kJ·mol⁻¹ |
| TΔS°mic | 25.5 | kJ·mol⁻¹ |
Values estimated for this compound bromide based on thermodynamic studies. researchgate.net
For this compound surfactants, the entropic contribution is significant and favorable for micellization. researchgate.net The standard Gibbs free energy of micellization (ΔG°mic) is consistently negative, indicating that the process is spontaneous. researchgate.netekb.eg This spontaneity is largely driven by the large, positive entropy change, which outweighs the often unfavorable (endothermic) enthalpy change, particularly at lower temperatures. researchgate.netmdpi.com A strong correlation between enthalpy and entropy, known as enthalpy-entropy compensation, has been observed for the micellization of various surfactants, including this compound bromide. researchgate.netcdnsciencepub.com
Gibbs Free Energy of this compound Micellization
The spontaneity of micelle formation is quantified by the standard Gibbs free energy of micellization (ΔG⁰m). This thermodynamic parameter indicates whether the process of micellization will occur spontaneously under given conditions. For this compound chloride, the Gibbs free energy of micellization has been determined from conductivity data at various temperatures. researchgate.net The process is spontaneous, as indicated by the negative values of ΔG⁰m. researchgate.netekb.eg
The standard Gibbs free energy of micellization for this compound chloride in aqueous solution shows a temperature dependence. As the temperature increases from 15°C to 55°C, the Gibbs free energy becomes slightly more negative, indicating that the micellization process becomes more spontaneous at higher temperatures within this range. researchgate.net This trend is detailed in the table below.
| Temperature (°C) | ΔG⁰m (kJ/mol) |
|---|---|
| 15 | -30.7 |
| 25 | -31.4 |
| 35 | -32.2 |
| 45 | -32.8 |
| 55 | -33.5 |
This compound Micellar Structural Transitions
Investigations into Spherical to Elongated this compound Micelle Morphology
At concentrations above the critical micelle concentration (CMC), surfactants initially form spherical micelles. As the surfactant concentration increases further, these spherical structures can undergo a transition to more elongated, rod-like or cylindrical micelles. This transition is influenced by factors such as the molecular geometry of the surfactant, temperature, and the presence of electrolytes.
Second Critical Micelle Concentration of this compound
The transition from spherical to elongated micelles is often associated with a second critical micelle concentration (2nd CMC). This is a concentration above the initial CMC where changes in the physicochemical properties of the solution indicate a structural change in the micelles. researchgate.net
For this compound chloride, a defined second critical micelle concentration has not been reported in the surveyed scientific literature. In contrast, for the dodecyl homolog, dothis compound chloride, a second CMC has been identified through techniques such as conductivity, refractive index, density, and sound velocity measurements. researchgate.net The 2nd CMC for the dodecyl compound is observed in the molality range of 0.082 to 0.104 mol kg⁻¹, which is significantly higher than its first CMC. researchgate.net The ratio of the 2nd CMC to the 1st CMC for various ionic surfactants typically ranges from 2 to 10. researchgate.net While it is conceivable that this compound chloride also has a 2nd CMC, its value and the conditions under which it occurs have not been experimentally determined in the available literature.
Counterion Binding and Ionization Characteristics of this compound Micelles
In ionic surfactant micelles, the charged head groups at the micelle-water interface are surrounded by counterions from the solution. The degree of counterion binding, or the degree of ionization (β), is a crucial parameter that affects the stability and properties of the micelles. A lower degree of ionization (higher counterion binding) reduces the electrostatic repulsion between the head groups, thus favoring micelle formation.
The degree of ionization of this compound chloride micelles has been estimated from conductivity measurements at different temperatures. researchgate.net The results indicate that the degree of ionization increases with temperature. This suggests that at higher temperatures, the counterions are less tightly bound to the micellar surface, leading to a greater effective charge on the micelles. researchgate.net
| Temperature (°C) | Degree of Ionization (β) |
|---|---|
| 15 | 0.31 |
| 25 | 0.34 |
| 35 | 0.36 |
| 45 | 0.39 |
| 55 | 0.42 |
Interfacial Phenomena and Surface Activity of this compound
This compound chloride, as a surfactant, exhibits significant surface activity by adsorbing at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. The effectiveness of a surfactant is often characterized by its ability to lower surface tension and the efficiency with which it does so.
Key parameters used to describe the surface activity of a surfactant include the maximum surface excess concentration (Γmax) and the minimum surface area per molecule (Amin) at the interface. Γmax represents the maximum concentration of surfactant molecules at the interface, and Amin is the area occupied by each surfactant molecule in the saturated interfacial layer. These parameters are typically determined from surface tension measurements as a function of surfactant concentration.
While it is established that this compound chloride is surface-active, specific quantitative data for its maximum surface excess concentration and minimum surface area per molecule were not available in the reviewed literature. Such data would typically be derived from detailed surface tensiometry studies, which, while likely performed to determine the CMC, have not been published in a way that allows for the extraction of these specific interfacial parameters. researchgate.netekb.eg
Molecular Mechanisms of Decyldimethylbenzylammonium Action
Interactions of Decyldimethylbenzylammonium with Microbial Cellular Envelopes
The initial step in the antimicrobial action of this compound is its adsorption and penetration of the cell wall. nih.gov As a cationic surfactant, its positively charged quaternary nitrogen atom is electrostatically attracted to the negatively charged components of the microbial cell surface. researchgate.net Following this initial adherence, the compound interacts more deeply with the cell envelope, a complex structure that differs significantly between Gram-positive and Gram-negative bacteria. nih.gov
Adsorption and penetration of the cell wall. nih.gov
Interaction with the cytoplasmic membrane's lipids or proteins. nih.gov
Disorganization of the membrane, leading to a loss of structural integrity. nih.govnih.gov
This interaction is driven by both ionic and hydrophobic forces, effectively targeting the fundamental barrier between the microorganism and its environment. nih.gov
The primary target of this compound is the cytoplasmic membrane. nih.gov Its molecular structure, featuring a hydrophilic cationic "head" and a hydrophobic alkyl "tail," is key to its membrane-disrupting activity. The mechanism proceeds as the positively charged quaternary nitrogen associates with acidic phospholipids within the membrane. nih.gov Subsequently, the hydrophobic decyl tail penetrates the hydrophobic core of the lipid bilayer. nih.gov
This insertion disrupts the orderly arrangement of the membrane phospholipids, increasing surface pressure and destabilizing the entire structure. nih.gov The antimicrobial activity of QACs with an alkyl chain is related to their lipophilicity, which peaks for chains between C12 and C16, making the C10 chain of this compound highly effective. drugbank.com This disruption leads to a breakdown of the membrane's lipid bilayer, compromising its essential functions as a selective barrier. drugbank.comnih.gov
In addition to disrupting the lipid components, this compound also interacts with proteins embedded within the microbial cell membrane. nih.govdrugbank.com These membrane proteins are crucial for various cellular processes, including transport, signaling, and energy production. The compound can irreversibly bind to these proteins, impairing their function. drugbank.com
Permeability Alterations and Cellular Efflux Associated with this compound Exposure
A direct consequence of the disruption of the cell membrane is a significant alteration in its permeability. nih.govdrugbank.com The damage compromises the cell's ability to control the passage of substances, leading to the leakage of essential low-molecular-weight materials from the cytoplasm. nih.govnih.gov
Key indicators of this membrane damage include the rapid release of intracellular potassium ions (K+) and the uptake of dyes like propidium iodide, which can only enter cells with compromised membranes. nih.gov Studies on alkyldimethylbenzylammonium chloride (ADBAC) have demonstrated a sequential leakage, with the total intracellular potassium pool being released first, followed by the pool of materials that absorb light at 260 nm (indicative of nucleic acids and nucleotides). nih.gov This uncontrolled efflux of vital cellular constituents leads to metabolic injury and ultimately cell death. drugbank.com
**Table 1: Effects of Benzyldimethyldodecylammonium Chloride (BDMDAC) Exposure on *Pseudomonas fluorescens***
| Parameter | Untreated Cells | Cells Treated at MIC (20 mg/L) | Outcome |
|---|---|---|---|
| Zeta Potential | -31.2 mV | -21.0 mV | Change in surface charge |
| Propidium Iodide Uptake | No | Yes | Indicates cytoplasmic membrane damage |
| Potassium Release | No | Yes | Indicates loss of membrane integrity |
| Cell Morphology | Normal | Rougher, wrinkled, deformed | Cellular disruption |
Data sourced from a study on benzyldimethyldodecylammonium chloride, a compound structurally similar to this compound. nih.gov
Comparative Mechanistic Studies with Other Quaternary Ammonium (B1175870) Compounds (QACs)
While QACs share a general mechanism of action, subtle differences exist between specific compounds, such as those between alkyldimethylbenzylammonium chloride (ADBAC) and didecyldimethylammonium chloride (DDAC). nih.gov Both are membrane-active agents, but their interactions at the cell surface can differ. nih.gov
For instance, against Staphylococcus aureus, ADBAC molecules were found to form a single monolayer of coverage on the cells at the end of the primary uptake phase. nih.gov In contrast, DDAC, which has two decyl chains, formed a double monolayer under similar conditions. nih.gov This stronger binding affinity of DDAC for S. aureus cells may explain its greater killing efficacy in some instances. nih.gov The evolution of QACs through different "generations" has also aimed to enhance biocidal activity and tolerance to environmental factors like hard water and organic loads. bioguardhygiene.in Fifth-generation QACs, for example, are often blends of DDAC and ADBAC to maximize efficacy under harsh conditions. bioguardhygiene.inapjhs.com
**Table 2: Comparison of Cell Surface Interactions of ADBAC and DDAC against *S. aureus***
| Quaternary Ammonium Compound | Chemical Structure Feature | Cell Surface Coverage (Primary Uptake) |
|---|---|---|
| Alkyldimethylbenzylammonium chloride (ADBAC) | Single alkyl chain, benzyl (B1604629) group | Single monolayer |
| Didecyldimethylammonium chloride (DDAC) | Dual alkyl (decyl) chains | Double monolayer |
This comparison highlights the subtle mechanistic differences between QACs based on their molecular structure. nih.gov
Influence of Concentration on this compound Microbicidal Efficacy
The microbicidal efficacy of this compound is highly dependent on its concentration. nih.govorst.edu At lower concentrations, QACs are typically bacteriostatic, meaning they inhibit bacterial growth, whereas at higher concentrations, they become bactericidal, actively killing the microorganisms. nih.gov
The specific concentration required for these effects varies depending on the target microorganism. For example, the minimum inhibitory concentration (MIC) of the similar compound BDMDAC against P. fluorescens was found to be 20 mg/L, while the minimum bactericidal concentration (MBC) was 10 mg/L. nih.gov The mechanism of action can also shift with concentration. Studies on DDAC showed that the leakage of intracellular macromolecules like proteins occurs at concentrations of around 3-4 mg/L. nih.gov However, more severe morphological changes, such as the formation of blebs on the cell surface, were only observed at much higher concentrations (above 50 mg/L). nih.gov This indicates a dose-dependent cascade of events, from initial membrane permeabilization and leakage at lower concentrations to complete cell lysis at higher concentrations. nih.gov
**Table 3: Concentration-Dependent Effects of Didecyldimethylammonium Chloride (DDAC) on *E. coli***
| DDAC Concentration | Observed Effect | Mechanism Level |
|---|---|---|
| 1.3 mg/L | Minimum Inhibitory Concentration (MIC) | Inhibition of growth |
| ~3 - 4 mg/L | Leakage of intracellular proteins | Membrane permeabilization |
| > 50 mg/L | Bleb formation on cell surface | Severe morphological damage |
These findings illustrate that the antimicrobial action of QACs intensifies and changes qualitatively with increasing concentration. nih.gov
Antimicrobial Resistance Mechanisms to Decyldimethylbenzylammonium
Microbial Biodegradation Pathways of Decyldimethylbenzylammonium
One of the key mechanisms by which microbes can resist this compound is through enzymatic degradation, breaking down the compound into less toxic substances. This process involves specific metabolic pathways and the action of particular microbial species.
The initial step in the microbial degradation of benzalkonium chlorides (BACs), including this compound, often involves the cleavage of the C-N bond. nih.govresearchgate.net This enzymatic action separates the hydrophobic alkyl chain from the benzyl-containing head group. A primary initial metabolite formed during this process is benzyldimethylamine (BDMA). nih.govresearchgate.netau.dk The formation of BDMA indicates the initial cleavage of the Calkyl-N bond as the first step in the catabolism of the compound. nih.govresearchgate.net Following the formation of BDMA, further degradation can occur, leading to the production of metabolites such as benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. nih.govresearchgate.net
Recent studies have also identified more complex degradation pathways in microbial communities. For instance, in moving bed biofilm reactors (MBBRs), two novel degradation pathways for BACs have been described: one involving an initial ω-oxidation of the alkyl chain followed by β-oxidation, and another pathway involving ω-oxidation, then α-oxidation, and subsequently β-oxidation. au.dkresearchgate.net These pathways lead to the formation of a variety of metabolites, with end products such as Benzyl-(carboxymethyl)-dimethylazanium and Benzyl-(2-carboxyethyl)-dimethylazanium. au.dk
| Initial Compound | Key Degradation Step | Initial Metabolites | Further Degradation Products |
|---|---|---|---|
| This compound | Calkyl-N bond cleavage | Benzyldimethylamine (BDMA) | Benzylmethylamine, Benzylamine, Benzaldehyde, Benzoic Acid |
| This compound | ω-oxidation followed by β-oxidation | Various oxidized intermediates | Benzyl-(carboxymethyl)-dimethylazanium |
| This compound | ω-oxidation, α-oxidation, then β-oxidation | Various oxidized intermediates | Benzyl-(2-carboxyethyl)-dimethylazanium |
Several microbial species have been identified as capable of degrading and inactivating this compound and other BACs. Aeromonas hydrophila sp. K, an organism isolated from polluted soil, has demonstrated the ability to utilize BAC as a sole source of carbon and energy. nih.govresearchgate.net This bacterium is capable of breaking down the compound into the metabolites mentioned previously, including benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. nih.govresearchgate.net
Efflux Pump Systems Mediating this compound Tolerance
Efflux pumps are membrane-bound protein complexes that actively extrude a wide range of toxic substances, including antimicrobial agents, from the bacterial cell. researchgate.net This mechanism prevents the intracellular accumulation of the compound to toxic levels and is a major contributor to intrinsic and acquired resistance to this compound.
The Resistance-Nodulation-cell Division (RND) family of efflux pumps plays a crucial role in multidrug resistance in Gram-negative bacteria. nih.govfrontiersin.org These are typically tripartite systems consisting of an inner membrane transporter protein (the RND protein), a periplasmic membrane fusion protein, and an outer membrane channel. frontiersin.orgusm.edu The RND protein is responsible for substrate recognition and energy transduction, utilizing the proton motive force to pump substrates out of the cell. nih.gov
RND pumps are known for their broad substrate specificity, which allows them to recognize and extrude a diverse array of compounds, including antibiotics, biocides like QACs, dyes, and solvents. nih.govfrontiersin.org In Pseudomonas aeruginosa, several RND-type efflux systems, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, have been well-characterized and are known to contribute to resistance to a variety of antimicrobial agents. nih.govresearchgate.net The overexpression of these pumps, often due to mutations in their regulatory genes, is a common mechanism leading to increased resistance to QACs. nih.gov The QAC resistance genes (qac) often code for efflux pumps that actively expel these biocides from the bacterial cell. researchgate.net
| Efflux Pump Family | Energy Source | Key Components (Gram-negative) | Substrates | Role in Resistance |
|---|---|---|---|---|
| Resistance-Nodulation-cell Division (RND) | Proton-motive force | Inner membrane transporter, Periplasmic membrane fusion protein, Outer membrane channel | Antibiotics, Biocides (including QACs), Dyes, Solvents | Major contributor to intrinsic and acquired multidrug resistance |
The role of efflux pumps in conferring resistance to this compound can be confirmed through the use of efflux pump inhibitors (EPIs). These compounds block the activity of the efflux pumps, leading to an increased intracellular concentration of the antimicrobial agent and restoring bacterial susceptibility. nih.govmdpi.com
Adaptive Changes in Microbial Cell Envelope Structure Conferring this compound Resistance
In addition to enzymatic degradation and active efflux, bacteria can develop resistance to this compound through adaptive changes in their cell envelope. The cell envelope, which includes the cell membrane and, in Gram-negative bacteria, the outer membrane and periplasmic space, is the first point of contact for antimicrobial agents.
Modifications to the cell envelope can reduce the permeability of the membrane to the biocide or alter the cell surface properties in a way that confers protection. For instance, long-term exposure to sub-inhibitory concentrations of QACs can lead to mutations in genes involved in cell envelope synthesis. One study on E. coli exposed to didecyldimethylammonium chloride (DDAC), a compound structurally similar to this compound, identified a mutation in the plsB gene. nih.gov The plsB gene is involved in the synthesis of phospholipids, the primary components of bacterial cell membranes. Alterations in phospholipid composition can affect membrane fluidity and permeability, potentially hindering the entry of QACs into the cell. nih.gov
Furthermore, bacteria can respond to environmental stresses, including exposure to antimicrobial compounds, by altering their cell surface hydrophobicity. ufz.de An increase in cell surface hydrophobicity, potentially due to changes in the concentration or conformation of cell wall proteins, could reduce the interaction of the positively charged head group of this compound with the bacterial surface. ufz.de These adaptive responses represent a more general mechanism of tolerance that can contribute to resistance against a variety of cell envelope-active agents. nih.govresearchgate.net
Biofilm Formation as a Mechanism of this compound Tolerance
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This mode of growth provides a significant survival advantage, including increased tolerance to antimicrobial agents like this compound. The protective nature of biofilms against this QAC is multifactorial.
The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, impeding the penetration of this compound to the embedded bacterial cells. Furthermore, the matrix can chemically interact with and neutralize the biocide before it reaches its cellular target. Studies on Pseudomonas aeruginosa have demonstrated that an increase in matrix production is associated with heightened resistance to disinfectants. nih.gov
Environmental factors play a crucial role in modulating biofilm-mediated tolerance. For instance, the growth temperature and incubation time can influence the composition and structure of the biofilm matrix and the physiological state of the sessile cells. In P. aeruginosa, a rise in growth temperature has been shown to increase the production of the EPS matrix and the rigidity of the cell membranes of biofilm-grown cells, contributing to increased resistance to certain QACs. nih.gov However, the relationship between temperature and resistance can be complex and dependent on the specific disinfectant. nih.gov
The table below summarizes the effect of environmental conditions on the resistance of Pseudomonas aeruginosa biofilms to QAC-based disinfectants.
| Growth Temperature | Incubation Time | Matrix Production | Membrane Rigidity of Sessile Cells | Resistance to Alkyldimethylbenzylammonium Chloride |
| Increased | 24 hours | Increased | Increased | Decreased |
| 20°C & 30°C | 48 hours | Increased | Increased | Increased |
| Increased | 48 hours | Increased | Increased | Decreased |
Genetic Determinants and Molecular Basis of this compound Resistance
Bacterial resistance to this compound is often underpinned by specific genetic determinants that can be either intrinsic to the bacterial chromosome or acquired through horizontal gene transfer on mobile genetic elements like plasmids and transposons. nih.govresearchgate.net
One of the primary mechanisms of resistance is the active efflux of the biocide from the bacterial cell, mediated by efflux pumps. nih.gov These are membrane-associated protein complexes that recognize and expel a broad range of toxic compounds, including QACs and antibiotics. The overexpression of efflux pump genes, such as the acrAB-TolC system in Gram-negative bacteria, can lead to reduced intracellular concentrations of this compound, thereby increasing bacterial survival. nih.gov Specific genes, known as qac genes (quaternary ammonium (B1175870) compound resistance genes), encode for efflux pumps that confer resistance to a variety of cationic compounds, including this compound. researchgate.netbohrium.com For example, the qacA/B genes are frequently found on plasmids in Staphylococcus aureus. bohrium.com
In Listeria monocytogenes, a plasmid-borne cassette, bcrABC, has been identified to confer resistance to benzalkonium chloride, a closely related QAC. nih.gov The expression of these genes was found to be induced by sublethal concentrations of the biocide. nih.gov
Mutations in genes that regulate the expression of efflux pumps can also lead to a resistant phenotype. For instance, mutations in regulatory genes such as acrR, marR, and soxR can result in the overexpression of the AcrAB efflux pump. nih.gov
Another molecular basis for resistance involves modifications to the bacterial cell envelope, which is the primary target of this compound. Changes in the composition of outer membrane proteins and lipopolysaccharides in Gram-negative bacteria can reduce the permeability of the cell to the biocide. nih.gov
The following table provides examples of genetic determinants associated with resistance to quaternary ammonium compounds.
| Gene/System | Organism(s) | Function | Location |
| qacA/B | Staphylococcus aureus | Efflux pump | Plasmid |
| qacEΔ1 | Gram-negative bacteria | Efflux pump | Integrons |
| smr (qacC/D) | Staphylococcus aureus | Efflux pump | Plasmid |
| bcrABC | Listeria monocytogenes | Resistance cassette | Plasmid |
| acrAB-TolC | Gram-negative bacteria | Multidrug efflux pump | Chromosome |
Co-selection and Cross-resistance Potential of this compound with Antibiotics
A significant concern associated with the widespread use of this compound is its potential to co-select for antibiotic resistance. This phenomenon can occur through two primary mechanisms: cross-resistance and co-resistance. nih.gov
Cross-resistance occurs when a single resistance mechanism confers protection against multiple antimicrobial agents. nih.gov Efflux pumps are a prime example of a cross-resistance mechanism. nih.gov Broad-spectrum efflux pumps, such as the AcrAB-TolC system in E. coli, can actively transport both this compound and a variety of antibiotics out of the bacterial cell. nih.gov Therefore, exposure to this compound can select for bacteria that overexpress these pumps, which in turn renders them resistant to multiple classes of antibiotics.
Co-resistance, on the other hand, arises when the genes conferring resistance to different antimicrobials are physically linked on the same mobile genetic element, such as a plasmid or a transposon. researchgate.netnih.gov For example, a plasmid might carry a qac gene for this compound resistance alongside a gene that confers resistance to an antibiotic like beta-lactams or aminoglycosides. When the bacterium is exposed to this compound, it selects for the maintenance and spread of the entire plasmid, including the antibiotic resistance gene, even in the absence of antibiotic pressure. The presence of qac genes on mobile genetic elements that also carry antibiotic resistance genes has been documented. researchgate.net
Studies have shown that long-term exposure of bacteria like E. coli to sub-inhibitory concentrations of QACs can lead to a significant decrease in their susceptibility to various antibiotics. nih.gov This highlights the potential for the use of this compound-containing disinfectants to contribute to the growing problem of antibiotic resistance in clinical and environmental settings.
Phenotypic Heterogeneity in Bacterial Populations Exposed to this compound
Even within a genetically identical bacterial population, individual cells can exhibit significant variations in their susceptibility to antimicrobial agents, a phenomenon known as phenotypic heterogeneity. nih.govnih.gov This non-genetic individuality can play a crucial role in the survival of a bacterial population when exposed to lethal concentrations of this compound.
When a bacterial population is treated with a high dose of this compound, the majority of cells may be rapidly killed. However, a small subpopulation of cells, often referred to as "persisters," can survive this initial onslaught due to their transiently tolerant state. nih.gov This is not due to a stable genetic mutation but rather to the physiological state of these individual cells at the time of exposure.
Studies using fluorescently labeled QACs have visually demonstrated this heterogeneity. When a population of E. coli is exposed to a fluorescent analogue of a QAC, not all cells accumulate the compound to the same extent, indicating differences in uptake or efflux at the single-cell level. researchgate.net This variability in cellular accumulation can contribute to the survival of a fraction of the population. frontiersin.org
The killing kinetics of QACs against bacterial populations often exhibit a biphasic pattern, with an initial rapid decline in viable cells followed by a much slower rate of killing. This suggests the presence of a more tolerant subpopulation. This phenotypic heterogeneity is a significant challenge in disinfection and antimicrobial therapy, as the surviving persister cells can repopulate and lead to treatment failure or persistent contamination.
The table below illustrates the concept of phenotypic heterogeneity in response to QACs.
| Characteristic | Description | Implication for this compound Efficacy |
| Biphasic Killing Kinetics | An initial rapid killing of the susceptible majority followed by a slower killing of a tolerant subpopulation. | Incomplete eradication of the bacterial population. |
| Variable Cellular Accumulation | Individual cells within a population accumulate different amounts of the QAC. frontiersin.org | A subpopulation of cells may not reach a lethal intracellular concentration. |
| Persister Cell Formation | A small fraction of the population enters a dormant, non-growing state, making them less susceptible to antimicrobials. nih.gov | Survival of a portion of the population that can regrow after the biocide is removed. |
Environmental Fate and Transport of Decyldimethylbenzylammonium
Sorption and Mobility of Decyldimethylbenzylammonium in Soil and Sediment
Adsorption Characteristics to Various Soil Types
This compound exhibits a strong tendency to adsorb to soils and sediments. This process is a key factor in determining its mobility and bioavailability in the environment. nih.gov As a positively charged cation, it readily binds to negatively charged particles common in the environment, such as clay minerals and organic matter.
Research on similar QACs provides insight into this process. The sorption is primarily a physical mechanism dominated by ion exchange. researchgate.net The extent of adsorption is significantly influenced by the soil's characteristics, with clay content being a predominant factor. researchgate.net Soils with higher clay content exhibit a greater capacity for adsorption. researchgate.net
A study on a similar compound, didecyl dimethyl ammonium (B1175870) chloride (DDAC), demonstrated its immobility in soil, with a strong tendency to bind to sediment and soil particles. The Freundlich adsorption coefficients (Kads) from this study illustrate the compound's high affinity for various soil matrices.
Table 1: Freundlich Adsorption Coefficients (Kads) for DDAC in Various Soil Types
| Soil Type | Freundlich Kads |
|---|---|
| Sand | 1,095 |
| Sandy Loam | 8,179 |
| Silty Clay Loam | 3,279 |
| Silt Loam | 30,851 |
Data from a study on the similar compound didecyl dimethyl ammonium chloride (DDAC) illustrates the strong binding affinity of this class of chemicals to soil. regulations.gov
This strong adsorption suggests that this compound is likely to be retained in the upper soil layers, reducing its potential for vertical movement.
Implications for Surface and Groundwater Contamination by this compound
The high partition coefficients and strong adsorption characteristics of this compound significantly limit its potential to contaminate surface and groundwater. researchgate.net Because of its strong binding to soils and sediments, the compound is considered immobile, and the risk of it leaching into groundwater is low. researchgate.netregulations.gov
Any residues that enter aquatic environments through treated wastewater effluent are likely to rapidly bind to suspended solids or bed sediments. nih.govnih.gov This process, known as sequestration, reduces the concentration of the free, dissolved form of the compound in the water column, thereby mitigating its bioavailability and potential for transport in surface waters. nih.govnih.gov
Occurrence and Distribution of this compound in Aquatic Systems and Wastewater
As a result of widespread use in disinfectants and cleaning agents, this compound and related QACs are frequently detected in wastewater influents. nih.govnih.gov Their primary route into the environment is "down-the-drain" disposal to wastewater treatment plants (WWTPs). nih.govnih.gov Within aquatic systems, their distribution is governed by their affinity for solids. Consequently, higher concentrations are typically found in sewage sludge and sediments rather than in the water column. nih.govresearchgate.net For instance, alkyltrimethyl ammonium compounds have been reported in surficial sediments at concentrations ranging from 16.5 to 2010 ng/g and in sludge at around 8300 ng/g. researchgate.net
Impact of this compound on Wastewater Treatment Processes
Wastewater treatment plants are the primary barrier preventing the release of this compound into the environment. Removal is achieved through a combination of biodegradation and sorption to sludge. nih.gov Studies on alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) compounds have shown high removal rates in activated sludge systems, with some research indicating 94% to 100% removal. nih.gov Biodegradation rates for the C10 ADBAC, which includes this compound, have been found to be between 79% and 95%. nih.govresearchgate.net
However, the biocidal nature of this compound can also impact the microbial communities essential for wastewater treatment. It has been reported that QACs can show poor biodegradation under anaerobic conditions and may adversely affect anaerobic digestion by inhibiting methanogenesis. researchgate.net In denitrification systems, the presence of similar QACs can alter the microbial community and has been shown to increase the abundance of mobile genetic elements and certain antibiotic resistance genes. nih.gov Nonetheless, biofilm-based systems have demonstrated a stronger ability to resist the impacts of these compounds compared to floc-based or granular sludge systems. nih.gov
Ecological Hazard Assessment in Aquatic Environments (focused on fate mitigation)
This compound can be toxic to aquatic organisms. regulations.gov Ecotoxicity data for similar QACs indicate high toxicity to freshwater invertebrates and algae, with effects observed at microgram-per-liter concentrations. regulations.gov
However, the ecological hazard is significantly mitigated by the compound's environmental fate. nih.govnih.gov The strong tendency of this compound to sorb to organic matter in wastewater, suspended solids, and sediments is a critical mitigating factor. nih.govnih.gov This binding reduces the concentration of the chemical that is biologically available to aquatic organisms in the water column, thereby lowering the effective exposure and subsequent risk. nih.govnih.gov While the compound is largely removed during wastewater treatment, environmental risk assessments suggest that a risk of effects in freshwater sediment cannot be entirely excluded, particularly from direct discharges. mst.dk Bioaccumulation in fish is not expected to be a significant concern. regulations.gov
Analytical Methodologies for Decyldimethylbenzylammonium Detection and Quantification
Chromatographic Techniques for Decyldimethylbenzylammonium Analysis
Chromatography is a fundamental technique for separating this compound from complex matrices and other homologs. High-performance liquid chromatography and gas chromatography are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Reversed-phase HPLC is a common approach, where the compound is separated based on its hydrophobicity. nih.govhpc-standards.us Due to the cationic nature of the quaternary ammonium (B1175870) group, obtaining sharp and symmetrical peaks can be challenging on standard silica-based columns because of interactions with residual silanols. researchgate.net To overcome this, specialized columns or mobile phase additives are often employed.
Ion-pair chromatography is a variation of reversed-phase HPLC that introduces an ion-pairing reagent to the mobile phase. chemicalbook.comresearchgate.net This reagent forms a neutral ion pair with the cationic this compound, enhancing its retention and improving peak shape on the nonpolar stationary phase. chemicalbook.com Another strategy involves using columns with specific surface chemistries, such as cyano or specialized surfactant columns, which are designed to minimize undesirable interactions and provide better separation of quaternary ammonium compounds. hpc-standards.usresearchgate.netjcu.cz
Detection is typically achieved using a UV detector, as the benzyl (B1604629) group in the molecule provides strong chromophoric activity. chemicalbook.com Common detection wavelengths are set around 214 nm, 254 nm, and 260 nm. hpc-standards.uswikipedia.org The method's performance is often validated for linearity, precision, and accuracy, with studies showing good linearity over a range of concentrations. hpc-standards.uswikipedia.org
Table 1: Examples of HPLC Conditions for Benzalkonium Chloride (including C10 homolog) Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Cyano (4.6 x 250 mm, 5 µm) hpc-standards.us | Acclaim™ Surfactant Plus researchgate.net | ACE Excel 2 C18-AR (50 mm x 2.1 mm, 2.0 µm) wikipedia.org |
| Mobile Phase | 60% Acetonitrile (B52724), 40% 0.1 M Sodium Acetate Buffer (pH 5.0) hpc-standards.us | Phosphate Buffer (pH 3.0) / Acetonitrile researchgate.net | A: Ammonium Phosphate Buffer (pH 3.3; 10 mM)B: Methanol/Acetonitrile (85/15, v/v) wikipedia.org |
| Elution Mode | Isocratic jcu.cz | Gradient researchgate.net | Gradient wikipedia.org |
| Flow Rate | 1.0 mL/min hpc-standards.us | Not Specified | Not Specified |
| Detection | UV at 254 nm hpc-standards.us | UV Detection researchgate.net | UV at 214 nm wikipedia.org |
| Analysis Time | ~25 min hpc-standards.us | ~6 min researchgate.net | < 2 min wikipedia.org |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability as a quaternary ammonium salt. nih.govresearchgate.net Therefore, analytical approaches for GC typically involve a chemical modification or degradation step to produce volatile compounds that are amenable to GC analysis. mdpi.com
One common technique is pyrolysis-GC, where the sample is heated to a high temperature (e.g., 250-300°C) in the GC injection port. researchgate.netsigmaaldrich.com This thermal energy causes the this compound molecule to decompose through processes like the Hofmann elimination. researchgate.net The pyrolysis of benzalkonium chlorides yields a mixture of more volatile products, including tertiary amines (such as alkyldimethylamines and alkylbenzylmethylamines) and alkyl halides (like methyl chloride and benzyl chloride), which can then be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). sigmaaldrich.com
Another approach is derivatization, a chemical reaction that converts the non-volatile analyte into a volatile derivative. rsc.org For instance, a method has been described where the quaternary ammonium salt is decomposed in a sealed vial using 2,2-dimethoxypropane under acidic catalysis, forming volatile products like benzyl chloride and chloromethane which can be analyzed by headspace GC. nih.gov This avoids direct injection of the non-volatile salt, preventing system contamination. nih.gov Analysis of metabolites by GC would similarly require derivatization of polar functional groups introduced during metabolism.
Table 2: Pyrolysis Products of Benzalkonium Chlorides in GC Analysis
| Analyte | Pyrolysis Temperature | Major Volatile Products | Reference |
| Benzalkonium Chlorides | 300°C | Methyl chloride, Benzyl chloride, Alkyldimethylamines, Alkylbenzylmethylamines | sigmaaldrich.com |
| Quaternary Ammonium Halides | ~250°C | Tertiary Amines (via Hofmann elimination) | researchgate.net |
Given the highly polar and cationic nature of this compound, conventional reversed-phase LC can sometimes provide insufficient retention. To address this, specialized LC-based techniques designed for polar compounds are employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating very polar and hydrophilic compounds. In HILIC, a polar stationary phase (such as silica or zwitterionic phases) is used with a mobile phase rich in a non-polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and separation is achieved through the partitioning of the polar analyte between this layer and the mobile phase. HILIC avoids the need for ion-pairing reagents, which can suppress the signal in mass spectrometry detection, making it highly compatible with LC-MS/MS systems.
Mixed-mode chromatography is another advanced technique that utilizes stationary phases with a combination of retention mechanisms, such as reversed-phase and ion-exchange. A mixed-mode column can provide unique selectivity for polar and ionic compounds like this compound by engaging in both hydrophobic and electrostatic interactions. This dual retention mechanism can lead to improved separation from complex sample matrices. These advanced LC methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the analysis of polar compounds in various samples.
Spectroscopic Characterization of this compound
Spectroscopic methods are indispensable for the structural confirmation and quantification of this compound. UV-Visible and Nuclear Magnetic Resonance spectroscopy are key techniques used for its characterization.
This compound possesses a distinct chromophore, the benzyl group, which allows for its detection and quantification using UV-Visible (UV-Vis) spectroscopy. The benzene ring absorbs ultraviolet light, typically in the range of 200-280 nm. In HPLC analysis, UV detectors are commonly set at wavelengths such as 214 nm, 254 nm, 260 nm, or 262 nm to monitor the elution of benzalkonium chloride homologs. hpc-standards.uswikipedia.org The absorbance at these wavelengths is directly proportional to the concentration of the compound, forming the basis for quantitative analysis. While UV-Vis spectroscopy is a robust detection method, it is not highly specific, as other compounds containing aromatic rings may absorb in the same region. chemicalbook.com Therefore, it is almost always used in conjunction with a powerful separation technique like HPLC to ensure that the measured absorbance corresponds solely to the compound of interest.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
In the ¹H NMR spectrum of benzalkonium chloride, distinct signals corresponding to the different types of protons can be observed. wikipedia.org The aromatic protons of the benzyl group typically appear in the downfield region around 7.5-8.0 ppm. The methylene (B1212753) protons of the benzyl group (Ar-CH₂-N) are also found downfield, often around 4.5-5.0 ppm. The protons of the two methyl groups attached to the nitrogen (N-(CH₃)₂) show a singlet at approximately 3.0-3.3 ppm. The long n-decyl chain gives rise to a series of signals in the upfield alkyl region (approx. 0.8-1.7 ppm), with the terminal methyl group (CH₃) appearing as a triplet around 0.8-0.9 ppm and the various methylene groups (CH₂) appearing as multiplets.
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The aromatic carbons of the benzyl group resonate in the 125-140 ppm range. The benzylic carbon (Ar-CH₂-N) and the N-alkyl carbon (N-CH₂) signals appear in the midfield region, typically between 60-70 ppm. The N-methyl carbons (N-CH₃) are observed further upfield, around 50 ppm, while the carbons of the decyl chain produce a series of signals in the aliphatic region (approx. 14-32 ppm).
Table 3: General ¹H NMR Chemical Shift Assignments for this compound Chloride
| Proton Group | General Chemical Shift (δ, ppm) | Multiplicity |
| Terminal -CH₃ (decyl) | ~0.8-0.9 | Triplet |
| Internal -(CH₂)₈- (decyl) | ~1.2-1.7 | Multiplet |
| N-CH₂- (decyl) | ~3.3 | Multiplet |
| N-(CH₃)₂ | ~3.0-3.3 | Singlet |
| Ar-CH₂-N | ~4.5-4.9 | Singlet |
| Aromatic Ar-H | ~7.5-8.0 | Multiplet |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for the structural identification and characterization of quaternary ammonium compounds (QACs) like this compound. This technique identifies chemical compounds by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.
The FTIR spectrum of a QAC provides a molecular fingerprint, revealing characteristic absorption bands that confirm the presence of specific functional groups. For this compound and similar structures, key spectral features include:
C-H Stretching: Aliphatic C-H stretching vibrations from the decyl and methyl groups typically appear in the region of 2850-3000 cm⁻¹ mdpi.comresearchgate.net.
Aromatic C-H Stretching: The benzene ring of the benzyl group exhibits C-H stretching vibrations above 3000 cm⁻¹ mdpi.com.
Aromatic C=C Bending: Peaks corresponding to the C=C stretching within the aromatic ring are observed in the 1500-1600 cm⁻¹ region mdpi.com.
Quaternary Ammonium Group: The presence of the quaternary ammonium group itself can be identified by specific absorbance peaks. For instance, peaks around 1460 cm⁻¹ and 1478 cm⁻¹ are often associated with the methyl group in the ammonium cation, while absorption near 972-982 cm⁻¹ can be attributed to the quaternary ammonium structure researchgate.net.
C-N Stretching: A sharp peak attributed to the C-N stretching vibration can be observed, for example, around 1248 cm⁻¹ researchgate.net.
FTIR analysis is particularly useful for confirming the synthesis of QACs or their successful modification onto surfaces. Researchers have used attenuated total reflectance (ATR)-FTIR to obtain both qualitative and quantitative information about the adsorption of QACs on various particulate matters datapdf.com. By comparing the spectra of a material before and after modification with a QAC, the presence of characteristic peaks provides clear evidence of the compound's successful incorporation rsc.orgsemanticscholar.org.
Below is a table summarizing typical FTIR spectral data for quaternary ammonium compounds.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Bending | 1500 - 1600 |
| Quaternary Ammonium (Methyl) | Bending | ~1460 - 1480 |
| Quaternary Nitrogen | Stretching | ~970 - 985 |
| C-N | Stretching | ~1250 |
Novel Separation and Enrichment Techniques for this compound
Due to the often low concentrations of this compound in environmental samples, effective separation and enrichment techniques are essential prior to analysis. These pre-concentration steps enhance detection sensitivity and remove interfering matrix components.
Ionic Liquid Dispersive Liquid-Liquid Microextraction (IL-DLLME)
Ionic Liquid Dispersive Liquid-Liquid Microextraction (IL-DLLME) has emerged as a green and efficient sample preparation method nih.gov. This technique is a miniaturized version of traditional liquid-liquid extraction that is simpler, faster, and requires a minimal volume of organic solvents nih.govencyclopedia.pub.
The IL-DLLME procedure involves the rapid injection of a mixture containing a small amount of an extraction solvent (a hydrophobic ionic liquid) and a disperser solvent (such as acetonitrile or methanol) into an aqueous sample containing the analyte mdpi.com. This action forms a cloudy solution consisting of fine droplets of the ionic liquid dispersed throughout the sample, maximizing the surface area for rapid extraction of the target analyte from the aqueous phase into the ionic liquid mdpi.com. Subsequent centrifugation separates the ionic liquid phase, which is then collected for analysis by methods like High-Performance Liquid Chromatography (HPLC) researchgate.net.
Ionic liquids (ILs) are favored as extraction solvents due to their unique properties, including low volatility, good thermal stability, and the ability to have their chemical properties tuned by selecting different cation and anion combinations to enhance analyte solubility nih.govmdpi.com. The use of an ionic liquid as the extraction solvent and another as the disperser solvent is a novel approach termed IL/IL-DLLME, which further reduces the use of hazardous organic solvents nih.gov.
Magnetic Retrieval Methods
To further simplify and accelerate the phase separation step in IL-DLLME, magnetic retrieval methods have been developed. This innovative approach, known as MR-IL-DLLME, combines the extraction power of ionic liquids with the convenience of magnetic separation researchgate.netmdpi.com.
In this technique, after the extraction of this compound into the ionic liquid droplets is complete, magnetic nanoparticles (MNPs), typically composed of Fe₃O₄, are added to the solution researchgate.netnih.gov. The MNPs act as a carrier to adsorb the ionic liquid droplets. An external magnetic field is then applied to the sample vessel, which rapidly aggregates the MNP-ionic liquid composite at the side of the container, allowing the aqueous supernatant to be easily decanted researchgate.netmdpi.com.
The analyte is then desorbed from the MNP-ionic liquid phase using a small volume of a suitable solvent, such as acetonitrile, before instrumental analysis researchgate.netnih.gov. This method eliminates the need for centrifugation, reduces sample handling time, and improves the efficiency of the extraction process mdpi.com. The combination of in-situ IL-DLLME with magnetic retrieval has been shown to be a sensitive method for enriching both polar and non-polar organic micropollutants from environmental samples mdpi.com.
Application of Analytical Methods in Environmental Monitoring and Research
The development of robust analytical methodologies is critical for monitoring the presence and fate of this compound in the environment. As a component of benzalkonium chlorides (BACs), it can enter aquatic systems through wastewater treatment plant effluents nih.govresearchgate.net.
Advanced analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for the definitive identification and quantification of this compound and its homologs in environmental matrices nih.govekb.eg. These methods offer high sensitivity and selectivity. For instance, in LC-MS/MS analysis, specific mass-to-charge ratios (m/z) corresponding to the molecular ions of different alkyl dimethylbenzylammonium compounds are monitored. For a C10 alkyl chain (this compound), the precursor ion would be distinct from its C12, C14, and C16 counterparts nih.gov. Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce characteristic product ions, such as the tropylium ion at m/z 91, which is a hallmark of the benzylammonium structure nih.gov.
The application of these methods has enabled the detection of BACs in surface water samples, indicating their persistence through wastewater treatment processes nih.gov. Research in this area relies on the combination of efficient sample preparation, like the novel extraction techniques discussed, with highly sensitive detection systems to generate accurate data on the environmental concentrations of these compounds nih.govdntb.gov.ua.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Decyldimethylbenzylammonium and Analogs
Correlation Between Chemical Structure and Micellization Properties
The ability of surfactants like decyldimethylbenzylammonium to form micelles—self-assembled aggregates in solution—is fundamental to many of their applications. This behavior is governed by the critical micelle concentration (CMC), the concentration at which micelles begin to form. The chemical structure of a quaternary ammonium (B1175870) compound (QAC) has a direct and predictable impact on its CMC.
Key structural features influencing micellization include the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup. For alkyldimethylbenzylammonium chlorides (ADBACs), the primary determinant of the CMC is the length of the alkyl chain. As the hydrophobicity of the molecule increases with a longer alkyl chain, the tendency for the molecules to aggregate and minimize contact with water also increases. This results in a lower CMC. nih.govplos.org For instance, as the alkyl chain is lengthened from dodecyl (C12) to hexadecyl (C16), the CMC value decreases significantly. nih.govplos.org
The presence of the benzyl (B1604629) group in the headgroup can also act as a secondary hydrophobic component, potentially interacting with the hydrocarbon chains and counterions surrounding the micelle. researchgate.net The size of the headgroup and the nature of the counterion (e.g., chloride, bromide) can also modulate micelle formation by affecting the packing of surfactant molecules and charge repulsion at the micelle surface. princeton.edu
The virucidal activity of these compounds is significantly enhanced at concentrations above their respective CMCs. This is attributed to the ability of the micelles to solubilize the lipid bilayer of viruses. nih.govnih.gov In contrast, bactericidal activity against organisms like E. coli can be potent even at concentrations below the CMC, suggesting that the activity against bacteria is driven by individual surfactant monomers rather than micelle formation. nih.govplos.org
| Compound Name | Alkyl Chain Length | CMC (M) |
|---|---|---|
| Benzyldodecyldimethylammonium chloride | C12 | 4.54 × 10⁻³ |
| Benzyltetradecyldimethylammonium chloride | C14 | 7.27 × 10⁻⁴ |
| Benzylhexadecyldimethylammonium chloride | C16 | 7.43 × 10⁻⁵ |
Influence of Alkyl Chain Length on this compound Activity
The length of the alkyl chain is a critical determinant of the biological activity of alkyldimethylbenzylammonium chlorides. This compound, with its 10-carbon alkyl chain (C10), is part of a homologous series where activity varies significantly with chain length.
Research shows that C8 and C10 homologs generally exhibit weak bactericidal activity. jst.go.jp The peak biocidal and bactericidal efficacy is typically observed in compounds with alkyl chains of 12 (dodecyl), 14 (myristyl), and 16 (cetyl) carbons. nih.govjst.go.jpwikipedia.org Specifically, the C12 and C14 derivatives show the greatest activity against a broad range of bacteria. jst.go.jpwikipedia.org As the carbon chain is lengthened beyond this optimal range (e.g., to C16 and C18), the bactericidal activity can become more variable and may decrease. jst.go.jp
This "cutoff effect" is believed to result from a balance between the compound's ability to adsorb to and penetrate the bacterial cell membrane. While longer chains increase hydrophobicity, which can enhance membrane association, excessively long chains may hinder the molecule's transport into the cell or lead to increased binding with organic materials, reducing its effective concentration. jst.go.jp The mechanism of action is thought to involve the disruption of intermolecular interactions within the cell membrane, leading to the dissociation of lipid bilayers and compromising cellular permeability. wikipedia.org
| Alkyl Chain Length | Relative Bactericidal Activity |
|---|---|
| C8, C10 | Weak |
| C12, C14 | Strong / Optimal |
| C16, C18 | Variable / Decreased |
Impact of Charge Density and Substituent Modifications on this compound Functionality
The functionality of this compound and its analogs is significantly influenced by modifications to the cationic headgroup and associated counterions, which alter properties like charge density and steric hindrance. Increasing the positive charge density on the quaternary nitrogen atom is generally correlated with an increase in bactericidal activity. researchgate.net However, this effect can be counteracted by other factors, such as increased steric bulk around the nitrogen atom, which may hinder the molecule's interaction with the target cell membrane. researchgate.net
Modifications to the substituents on the nitrogen atom can alter the compound's physicochemical properties. For example, increasing the size of the alkyl groups attached to the nitrogen (e.g., from trimethyl to tributyl) increases the effective size of the headgroup. princeton.eduresearchgate.net This steric hindrance can decrease the surfactant packing efficiency, favoring the formation of spherical micelles over cylindrical ones and affecting counterion binding. princeton.edu
Computational Chemistry and Molecular Descriptors in this compound Research
To move beyond qualitative SAR and establish predictive relationships, Quantitative Structure-Activity Relationship (QSAR) studies are employed. These studies use computational chemistry to calculate numerical values, known as molecular descriptors, that characterize the physicochemical properties of a molecule. ucsb.edubepls.com For a compound like this compound, a wide array of descriptors can be calculated to represent its structure in a quantitative manner. ucsb.edu
These descriptors fall into several categories:
Constitutional (0D/1D): These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and bond counts. ucsb.edu
Topological (2D): These are numerical indices derived from the 2D representation of the molecule, reflecting its size, shape, and branching.
Geometrical (3D): These descriptors are calculated from the 3D coordinates of the molecule and describe its spatial arrangement, including molecular volume and surface area.
Quantum-Chemical: Derived from quantum mechanics calculations, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu
The goal in QSAR is to find a statistically significant correlation between a set of these descriptors and the observed biological activity or property (e.g., bactericidal efficacy, CMC). nih.gov
Predictive Modeling of this compound Biological Activity
Once molecular descriptors are calculated for a series of this compound analogs, they are used to build mathematical models that can predict the biological activity of untested compounds. nih.gov This predictive modeling is a cornerstone of modern drug and chemical design, as it can prioritize the synthesis of the most promising molecules, saving time and resources. nih.gov
The process involves creating a training set of molecules with known activities and structures. Statistical or machine learning methods are then used to develop a mathematical equation or algorithm that links the molecular descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov The robustness and predictive power of these models are then rigorously evaluated using internal and external validation techniques to ensure they are not just fitting the initial data but can genuinely predict the activity of new compounds. nih.gov
A significant challenge in QSAR is selecting the most relevant molecular descriptors from the hundreds or thousands that can be calculated. nih.gov The Genetic Algorithm (GA) is a powerful stochastic optimization method well-suited for this variable selection task. nih.govresearchgate.net Inspired by the principles of natural evolution, a GA starts with a random population of descriptor combinations and iteratively applies processes like crossover and mutation to "evolve" toward the optimal subset of descriptors that best predicts the activity. researchgate.net
This GA-based selection is often coupled with Multiple Linear Regression (MLR), a statistical technique used to model the linear relationship between the selected descriptors and the biological activity. mdpi.com The resulting GA-MLR hybrid approach is effective for developing QSAR models that are both predictive and interpretable, as the final linear equation clearly shows the contribution of each selected descriptor to the predicted activity. nih.govmdpi.comjournalagent.com This method has been successfully used to create robust QSAR models for various biological endpoints. journalagent.com
Molecular Dynamics Simulations to Elucidate this compound Interactions
Molecular Dynamics (MD) simulations offer a powerful computational microscope to study the interactions of this compound with biological targets at an atomic level of detail. semanticscholar.orgresearchgate.net MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular processes. researchgate.net
In the context of this compound, MD simulations are particularly valuable for elucidating its mechanism of action at the cell membrane. nih.govrsc.org Simulations can model the interaction of individual surfactant molecules or their aggregates with a lipid bilayer, which serves as a proxy for a bacterial or viral membrane. nih.govrsc.orgnih.gov
These simulations can reveal:
How surfactant monomers or micelles approach and bind to the membrane surface. nih.govpharmaexcipients.com
The specific interactions between the surfactant's cationic headgroup and the phosphate groups of the lipids. rsc.org
The insertion of the hydrophobic alkyl tail into the core of the lipid bilayer. nih.gov
The subsequent disruption of the membrane's structure, including changes in membrane thickness, lipid ordering, and the formation of pores, which ultimately leads to cell death. nih.govrsc.org
By visualizing these complex interactions, MD simulations provide crucial insights that complement experimental SAR data and help explain how structural features, like alkyl chain length, translate into biological activity. nih.govmdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | C10-ADBAC |
| Alkyldimethylbenzylammonium chloride | ADBAC, Benzalkonium chloride |
| Benzyldodecyldimethylammonium chloride | C12-BAC |
| Benzyltetradecyldimethylammonium chloride | C14-BAC |
| Benzylhexadecyldimethylammonium chloride | C16-BAC |
| Dipalmitoylphosphatidylcholine | DPPC |
| N-(2-hydroxyethyl)-N,N-dimethyloctan-1-aminium chloride | HEDMOAC |
| Tetraoctylammonium bromide | TOABr |
Decyldimethylbenzylammonium in Advanced Materials Science and Engineering Research
Decyldimethylbenzylammonium as a Reagent in Chemical Synthesis Research
In the realm of chemical synthesis, this compound chloride (DDBAC) and similar quaternary ammonium (B1175870) salts are primarily recognized for their role as phase-transfer catalysts (PTCs). sciencemadness.orgcrdeepjournal.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org
The mechanism involves the quaternary ammonium cation (Q+) forming an ion pair with an anion from the aqueous phase (for example, a nucleophile). This new, larger ion pair has sufficient lipophilicity to be soluble in the organic phase, where it can then react with the organic substrate. After the reaction, the cation returns to the aqueous phase to repeat the cycle.
The key advantages of using reagents like DDBAC as phase-transfer catalysts include:
Increased Reaction Rates: By transporting reactants across the phase boundary, PTCs significantly accelerate reaction kinetics. crdeepjournal.org
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and pressures.
Improved Yields and Selectivity: The process can lead to higher product yields and fewer by-products. crdeepjournal.org
Use of Inexpensive Solvents: The need for expensive, anhydrous, or polar aprotic solvents is often eliminated, allowing for the use of water and simple organic solvents. crdeepjournal.org
Versatility: This methodology is applicable to a wide range of organic reactions, including alkylations, oxidations, reductions, and polymerizations. google.com
While specific research focusing solely on the decyl variant is specialized, the principles are well-established for the broader class of alkyl dimethyl benzyl (B1604629) ammonium compounds in facilitating reactions such as the O-benzylation of eugenol (B1671780) and the alkylation of phenylacetonitrile. crdeepjournal.orgsciencemadness.org
Role of this compound in Emulsion Stabilization Research
This compound chloride is an effective agent for the stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. Its role is particularly prominent in the formation and stabilization of oil-in-water (o/w) and water-in-oil (w/o) emulsions. As a cationic surfactant, DDBAC positions itself at the oil-water interface, reducing the interfacial tension between the two phases.
Research on related quaternary ammonium compounds shows that the lipophilic character of the alkyl chain plays a crucial role in emulsion stability. Longer alkyl chains generally result in more stable emulsions. researchgate.net This is because the longer tail provides better anchoring in the oil phase while the charged headgroup remains in the aqueous phase, creating a robust interfacial film that prevents droplet coalescence.
Key findings from emulsion research involving similar cationic surfactants include:
Reduction of Interfacial Tension: These surfactants significantly lower the energy required to create new droplet surfaces, facilitating the emulsification process. researchgate.net
Formation of a Protective Barrier: The adsorbed surfactant molecules at the droplet interface form a mechanical and electrostatic barrier. The positive charge of the quaternary ammonium headgroups causes electrostatic repulsion between droplets, preventing them from aggregating and coalescing.
Influence on Emulsion Type: The relative solubility of the surfactant in oil versus water (determined by its Hydrophilic-Lipophilic Balance or HLB) influences whether an oil-in-water or water-in-oil emulsion is formed.
These compounds are particularly relevant in industrial applications where stable emulsions are critical, such as in the formulation of asphalt, fuel oils, and certain chemical processes where intimate contact between aqueous and organic phases is required. google.com
Surface Interactions of this compound with Various Substrates
The interaction of this compound and its homologs with solid substrates is fundamental to many of its applications, particularly in the textile industry. As a cationic surfactant, it readily adsorbs onto negatively charged surfaces through electrostatic attraction, as well as through hydrophobic and dispersion force interactions.
Extensive research has been conducted on the adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cotton nonwoven fabrics, which are primarily composed of cellulose. researchgate.netresearchgate.net Cellulose develops a negative surface charge in water, making it an ideal substrate for the adsorption of cationic surfactants like ADBAC.
Studies investigating the adsorption of ADBAC on cotton have revealed several key factors influencing the interaction:
Substrate Pretreatment: Greige (unprocessed) cotton adsorbs significantly more ADBAC than scoured or bleached cotton. This is because greige cotton contains natural waxes and pectins in its cuticle, which enhance hydrophobic interactions with the surfactant's alkyl tail. researchgate.net
Surfactant Concentration: As the concentration of ADBAC in the solution increases, the total amount adsorbed onto the cotton fabric at equilibrium also increases. researchgate.net
Solution pH: Adsorption is enhanced in alkaline solutions and reduced in acidic solutions. A more alkaline environment increases the negative surface charge on the cotton fibers, promoting stronger electrostatic attraction with the cationic surfactant. researchgate.net
Temperature and Electrolytes: Increasing the temperature or the concentration of salts (electrolytes) in the solution tends to reduce the adsorption of ADBAC. Higher temperatures can disrupt the organized structure of adsorbed surfactant molecules, while electrolytes can screen the electrostatic charges, weakening the attraction between the surfactant and the substrate. researchgate.net
The table below summarizes research findings on the adsorption of ADBAC onto different cotton substrates.
| Factor | Condition | Observation on ADBAC Adsorption | Reference |
| Substrate Type | Greige Cotton vs. Bleached Cotton | Greige cotton adsorbs approximately three times more ADBAC than bleached cotton. | researchgate.net |
| Substrate Type | Scoured Cotton vs. Bleached Cotton | Scoured cotton adsorbs about 1.5 times more ADBAC than bleached cotton. | researchgate.net |
| Solution pH | Alkaline Solution | Increased adsorption onto cotton fabrics. | researchgate.net |
| Solution pH | Acidic Solution | Reduced adsorption onto cotton fabrics. | researchgate.net |
| Temperature | Increased Temperature | Reduced adsorption onto cotton fabrics. | researchgate.net |
| Electrolytes | Increased Salt Concentration | Reduced adsorption onto cotton fabrics. | researchgate.net |
These interactions are primarily driven by surface phenomena rather than bulk absorption into the fibers. researchgate.net
This compound in Nanomaterials Research (e.g., ionic liquids with nanoparticles)
Quaternary ammonium salts, including this compound chloride, are part of a class of materials known as ionic liquids (ILs). Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are noted for their low vapor pressure, high thermal stability, and tunable physicochemical properties. nih.gov In nanotechnology, these properties make them highly suitable for the synthesis and stabilization of nanomaterials. researchgate.net
The role of this compound and related ILs in nanomaterials research is multifaceted:
As a Synthesis Medium: Ionic liquids can serve as "green" solvents for the synthesis of nanoparticles. Their unique solvent properties can influence the size, shape, and crystallinity of the resulting nanoparticles. nih.gov
As a Stabilizing Agent: The ionic liquid cations can adsorb onto the surface of newly formed nanoparticles. The combination of electrostatic repulsion from the charged headgroups and steric hindrance from the bulky alkyl/benzyl tails prevents the nanoparticles from aggregating, thus ensuring their stability in suspension. researchgate.net
As a Templating Agent: The self-assembly of surfactant molecules like DDBAC into micelles or other ordered structures in a solution can be used to direct the growth of nanomaterials. These surfactant assemblies act as templates, guiding the formation of porous materials or nanoparticles with specific morphologies. researchgate.net
Functionalization of Nanomaterials: By modifying the surface of nanoparticles, ionic liquids can enhance their properties, such as improving conductivity or thermal stability, and making them compatible with other materials, such as polymer matrices. researchgate.net
The integration of ionic liquids with nanotechnology provides a pathway to create novel nanocomposites and functional materials for applications in catalysis, sensors, and drug delivery. nih.govresearchgate.net
Potential Applications in Novel Material Development (e.g., textiles, polymeric materials)
The unique properties of this compound lend themselves to the development of advanced and functional materials, particularly in the fields of textiles and polymers.
Antimicrobial Textiles: A primary application lies in the creation of antimicrobial fabrics. As established in section 8.3, DDBAC strongly adsorbs onto cotton and other cellulosic materials. researchgate.net This property is harnessed to impart antimicrobial characteristics to textiles. The cationic nature of the compound allows it to disrupt the cell membranes of bacteria and other microorganisms. Research in this area is aimed at developing materials for:
Disposable Disinfecting Wipes: The development of cotton-based antimicrobial wipes is a direct goal of the research on ADBAC adsorption. Understanding and optimizing the adsorption process is crucial for ensuring that a sufficient amount of the active ingredient is available on the wipe for effective disinfection. researchgate.netresearchgate.net
Medical Textiles: Fabrics for use in hospitals and clinics, such as bedding, gowns, and wound dressings, can be treated to reduce the risk of microbial transmission.
Hygienic Consumer Products: Everyday items like socks, sportswear, and towels can be rendered antimicrobial to prevent odor and material degradation caused by bacteria.
Functional Polymeric Materials: In polymer science, this compound can be used as a surface modifier. For instance, in the dyeing of synthetic fibers like spandex, which are typically difficult to dye, such compounds can act as dyeing accelerants. They modify the fiber surface, improving the uptake and fixation of acid dyes, leading to more vibrant and durable colors. researchgate.net This surface modification can also be used to introduce other functionalities to polymers, such as antistatic properties.
Decyldimethylbenzylammonium in Industrial Biotechnology Research
Biorefinery Processes and Decyldimethylbenzylammonium Interactions
Biorefineries aim to convert biomass into a range of valuable products, including biofuels and biochemicals. The efficiency of these processes often hinges on the effective pretreatment of lignocellulosic biomass to break down its recalcitrant structure and make cellulose and hemicellulose accessible for enzymatic hydrolysis. researchgate.netrsc.org
Recent research has explored the use of ionic liquids (ILs) and deep eutectic solvents (DES) for biomass pretreatment. researchgate.netrsc.orgrsc.orgresearchgate.net Quaternary ammonium (B1175870) compounds are a class of chemicals that have been investigated for these applications. researchgate.net For instance, certain QACs have been studied as components of ILs used to dissolve cellulose. One study noted that N-benzyl-N,N-dimethyltetradecylammonium chloride, a structurally similar compound to this compound, was found to be a non-derivative solvent for cellulose, indicating its potential in biomass processing without chemically altering the cellulose molecule. researchgate.net
The use of QAC-based solvents in biorefineries offers potential advantages, such as milder operating conditions and high specificity towards lignin, which can lead to efficient fractionation of biomass. researchgate.net However, the impact of residual amounts of these compounds on subsequent fermentation and downstream processing steps is a critical area for research.
Table 1: Potential Interactions of this compound in Biorefinery Processes
| Biorefinery Stage | Potential Interaction of this compound | Research Focus |
|---|---|---|
| Biomass Pretreatment | Component of ionic liquids or deep eutectic solvents for delignification and cellulose dissolution. | Enhancing the efficiency of biomass fractionation and enzymatic hydrolysis. researchgate.netresearchgate.net |
| Enzymatic Hydrolysis | Potential inhibition or enhancement of cellulase activity. | Understanding the compatibility of residual pretreatment chemicals with hydrolytic enzymes. nih.gov |
| Fermentation | Inhibition of fermenting microorganisms due to antimicrobial properties. | Assessing the tolerance of industrial yeast and bacteria to the compound. nih.govnih.gov |
| Downstream Processing | Use as a disinfectant to control microbial contamination. | Ensuring product purity and preventing batch failures. eurofins.de |
Research on this compound in Enzyme and Microorganism-Based Production
The primary role of this compound in industrial settings is as a biocide to control microbial contamination. researchgate.net In microorganism-based production, such as fermentation for biofuels, organic acids, or pharmaceuticals, preventing contamination by unwanted microbes is crucial for yield and product quality. nih.govnih.gov The application of disinfectants containing QACs is common in cleaning and sanitizing equipment in these facilities. eurofins.de
However, the presence of residual this compound can also pose a challenge. Industrial microorganisms, such as strains of the yeast Saccharomyces cerevisiae, are the workhorses of many biotechnological processes and have inherent robustness, but they can be susceptible to chemical stressors. nih.govnih.gov Research into the tolerance of industrial yeast strains to various inhibitors is a significant area of study, as the economic viability of a fermentation process can depend on the microorganism's ability to withstand suboptimal conditions. nih.gov
The antimicrobial efficacy of QACs means they can inhibit the growth of both contaminating and production organisms. One study on a modern sugarcane milling unit investigated the efficacy of dimethyl benzyl (B1604629) ammonium chloride (DBAC) in controlling microbial populations in sugarcane juice. researchgate.net The results indicated that at certain concentrations, DBAC could not completely inhibit all microorganisms within a short contact time, and sucrose losses due to microbial utilization were still observed. researchgate.net This highlights the delicate balance between controlling contaminants and not inhibiting the desired biological process.
The effect of this compound on enzymes is another important consideration. While some ionic liquids have been shown to enhance the stability and activity of enzymes like cellulase, the specific impact of this compound is not well-documented in this context. nih.govresearchgate.net Research on the interaction between QACs and key industrial enzymes is necessary to determine their compatibility in integrated bioprocesses.
Table 2: Research Findings on QACs in Microbial and Enzymatic Systems
| Subject of Research | Finding | Implication for Industrial Biotechnology |
|---|---|---|
| Dimethyl benzyl ammonium chloride (DBAC) in sugarcane juice | Incomplete inhibition of microorganisms at 2 and 6 ppm within 10 minutes. researchgate.net | The need for careful optimization of disinfectant concentrations to effectively control contamination without negatively impacting the process. |
| Tolerance of industrial yeast strains | Industrial yeast strains exhibit varying levels of tolerance to chemical stressors. nih.govnih.gov | The potential for developing or selecting microbial strains with higher tolerance to residual disinfectants like this compound. |
| Cellulase activity in the presence of ionic liquids | Some ionic liquids can enhance the thermostability and activity of cellulase. nih.gov | Further research is needed to determine if this compound-related compounds could have beneficial effects on enzymatic processes. |
| Antimicrobial activity of QACs | QACs demonstrate broad-spectrum antimicrobial activity against bacteria and fungi. eurofins.denih.gov | Useful for sanitation but poses a risk of inhibiting production microorganisms if not properly managed. |
Sustainable Approaches to this compound-Related Processes
The principles of green chemistry provide a framework for making chemical products and processes more environmentally sustainable. yale.eduepa.gov These principles are relevant to both the synthesis and application of this compound in industrial biotechnology.
Key green chemistry principles applicable to this compound include:
Prevention of Waste : Designing synthetic routes that minimize the generation of waste products. acs.org
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Renewable Feedstocks : Utilizing renewable starting materials, potentially from biomass, for the synthesis of the compound. yale.eduepa.gov
Design for Degradation : Designing the chemical product so that it breaks down into innocuous substances after its intended use, preventing persistence in the environment. epa.gov
Safer Solvents and Auxiliaries : Reducing or eliminating the use of hazardous solvents in the synthesis and formulation of the product. greenchemistry-toolkit.org
Research into the biodegradation of QACs is a critical component of designing for degradation. Studies have shown that some microorganisms can degrade QACs, which is important for their removal in wastewater treatment plants and for mitigating their environmental impact. rsc.org The development of QACs that are designed to be more readily biodegradable after use aligns with the principles of sustainable chemistry.
Table 3: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application to this compound |
|---|---|
| Prevention | Optimizing synthesis to reduce byproducts and waste streams. yale.eduacs.org |
| Atom Economy | Developing synthetic pathways that efficiently utilize all reactant atoms. greenchemistry-toolkit.org |
| Use of Renewable Feedstocks | Exploring bio-based sources for the chemical building blocks of the molecule. epa.gov |
| Design for Degradation | Modifying the chemical structure to enhance biodegradability after use. |
| Catalysis | Employing catalytic reagents in synthesis to reduce waste and energy consumption. acs.org |
| Real-time Analysis | Implementing in-process monitoring to prevent the formation of hazardous substances. yale.edu |
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for determining the critical micelle concentration (CMC) of decyldimethylbenzylammonium chloride?
- Methodological Answer : The CMC can be determined using densitometry and conductivity measurements at varying temperatures, as these methods track changes in solution properties during micelle formation . For higher sensitivity, fluorescence spectroscopy with pyrene probes is recommended, as it detects shifts in emission spectra at the CMC threshold . Ensure calibration with standard surfactants and replicate measurements to account for temperature-dependent variations.
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer : Document synthesis protocols rigorously, including solvent purity, reaction temperatures, and purification steps (e.g., recrystallization or column chromatography). For characterization, combine NMR (for structural confirmation) and HPLC (for purity assessment). New compounds require elemental analysis and mass spectrometry data, while known compounds must cite prior synthesis routes .
Q. What are the best practices for validating analytical methods for quantifying this compound in environmental samples?
- Methodological Answer : Use ion-pair chromatography with dibutylammonium phosphate buffer (pH 6.5) and acetonitrile gradients to separate cationic surfactants. Validate via spike-recovery experiments in matrices like wastewater, ensuring detection limits ≤1 ppm. Cross-check results with LC-MS for confirmation .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) of this compound micellization vary with temperature, and what do these reveal about micelle stability?
- Methodological Answer : Calculate thermodynamic parameters using the van’t Hoff equation applied to CMC data across temperatures (e.g., 25–45°C). Negative ΔG indicates spontaneity, while ΔH/ΔS values reveal enthalpy-entropy compensation—common in surfactant systems. For example, micellization shifts from entropy-driven (low temps) to enthalpy-driven (high temps) due to hydrophobic effects .
Q. What strategies resolve contradictions in literature data on this compound’s interaction with cyclodextrins?
- Methodological Answer : Discrepancies often arise from varying cyclodextrin cavity sizes (e.g., α- vs. β-cyclodextrin) or pH conditions. Use isothermal titration calorimetry (ITC) to quantify binding constants and stoichiometry. Compare results under standardized ionic strength and temperature conditions .
Q. How can crystallographic data improve structural understanding of this compound salts?
- Methodological Answer : Perform single-crystal X-ray diffraction to resolve bond lengths, angles, and packing motifs. For example, fluorobenzylammonium analogs show hydrogen-bonding networks influencing solubility . Deposit raw data (e.g., .cif files) in open databases like the Crystallography Open Database (COD) for peer validation .
Q. What experimental designs address challenges in studying this compound’s environmental persistence?
- Methodological Answer : Simulate degradation pathways using UV-Vis spectroscopy and HPLC-MS to track breakdown products. Include abiotic controls (e.g., light exposure, pH gradients) and biotic samples (microbial consortia). Use OECD 301F biodegradation tests for standardized assessments .
Methodological Integration and Validation
Q. How to integrate this compound research with existing literature while avoiding redundancy?
- Methodological Answer : Conduct systematic reviews using SciFinder or Web of Science , filtering by keywords (e.g., “quaternary ammonium surfactants,” “micellization thermodynamics”). Identify gaps via citation mapping and propose novel angles (e.g., eco-toxicity in saline environments) .
Q. What statistical approaches are optimal for analyzing contradictory data on surfactant toxicity?
- Methodological Answer : Apply meta-analysis with random-effects models to aggregate toxicity data (e.g., LC50 values). Use sensitivity analysis to weigh studies by sample size and methodological rigor. Address heterogeneity via subgroup analysis (e.g., aquatic vs. terrestrial organisms) .
Tables for Key Data
| Parameter | Method | Typical Range | Reference |
|---|---|---|---|
| CMC (25°C) | Conductivity | 6.8–7.2 mM | |
| ΔG (micellization) | van’t Hoff Analysis | -25 to -30 kJ/mol | |
| Binding Constant (β-CD) | ITC | 1.2–1.8 × 10³ M⁻¹ | |
| Detection Limit (HPLC) | Ion-pair Chromatography | 0.5–1.0 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
